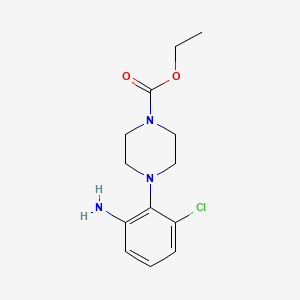

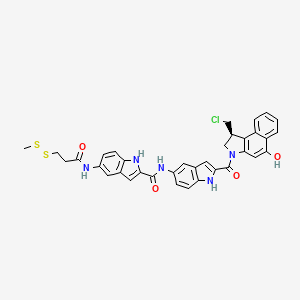

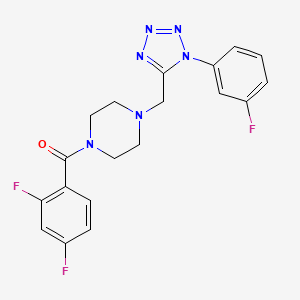

![molecular formula C14H18N2O4 B2486864 methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate CAS No. 1173540-20-9](/img/structure/B2486864.png)

methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate, also known as MNA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNA is a versatile molecule that can be synthesized using various methods, and its mechanism of action has been investigated in detail.

Scientific Research Applications

Structural and Molecular Analysis

Crystal Structure Analysis : The crystal structure of related polysubstituted benzene compounds has been determined, revealing the arrangement of phenyl moieties, methyl groups, cyano groups, amino groups, and nitro groups, and how these components interact in the solid state to form a polarized molecular electronic structure (Wan-qiang Zhang, 2013).

Molecular Docking and Vibrational Studies : Molecular docking and vibrational studies have been performed on butanoic acid derivatives, showing their potential in bonding and biological activities. These studies also indicate the derivatives' potential as good candidates for nonlinear optical materials due to their dipole moment and hyperpolarizabilities (K. Vanasundari et al., 2018).

Molecular Interaction and Inhibition Studies : The synthesis of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, and its molecular docking studies have been conducted to understand its interaction within the active site of the cyclooxygenase-2 enzyme. The in vitro bioassay studies of this compound showed no inhibition potency for cyclooxygenase-1 and cyclooxygenase-2 enzymes, indicating its selective interaction profile (B. J. Al-Hourani et al., 2016).

Synthesis and Chemical Reactions

Synthesis and Characterization : The title compound has been synthesized and characterized using experimental and theoretical methods, including XRD, FTIR, NMR, and electronic and optical studies. The synthesis involves detailed steps and provides insights into the compound's geometrical parameters, vibration frequencies, and optical properties (Diwaker et al., 2015).

Reactivity and Derivative Formation : Reaction studies involving butanoic acid derivatives reveal their reactivity and potential in forming cyclic and acyclic products, showcasing the versatile nature of these compounds in chemical synthesis and their potential applications in various fields, including materials science and pharmacology (J. Wardell et al., 2007).

Mechanism of Action

Safety and Hazards

“Methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate” has additional life-threatening toxicity compared to THC . Its high potency constitutes a high risk of poisoning . Use of this substance has been associated with severe adverse effects, including fatal intoxication and cases of impaired driving .

Future Directions

Properties

IUPAC Name |

methyl 3,3-dimethyl-2-[(4-nitrophenyl)methylideneamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)12(13(17)20-4)15-9-10-5-7-11(8-6-10)16(18)19/h5-9,12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQZLOWVKYBWNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N=CC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2486790.png)

![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2486792.png)

![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2486793.png)

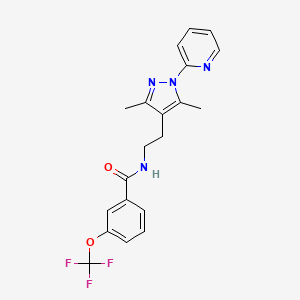

![2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B2486800.png)